4,4-Dimethyl-3-(3-oxobutyl)oxolan-2-one
Description
4,4-Dimethyl-3-(3-oxobutyl)oxolan-2-one (CAS: 16091-70-6), also known as 5,5-dimethyl-4-(3-oxobutyl)oxolan-2-one, is a γ-lactone derivative characterized by a five-membered oxolanone ring with a 3-oxobutyl side chain and two methyl groups at the 4-position . Its molecular formula is C₁₀H₁₆O₃, and it has a molecular weight of 184.23 g/mol. This compound is structurally notable for its ketone-functionalized butyl substituent and steric hindrance from the dimethyl groups, which influence its reactivity and physical properties, such as lipophilicity and stability.
Properties
CAS No. |
587888-17-3 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
4,4-dimethyl-3-(3-oxobutyl)oxolan-2-one |
InChI |
InChI=1S/C10H16O3/c1-7(11)4-5-8-9(12)13-6-10(8,2)3/h8H,4-6H2,1-3H3 |
InChI Key |
CZAWVOUEWDHSEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1C(=O)OCC1(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-3-(3-oxobutyl)oxolan-2-one typically involves the reaction of 4,4-dimethyl-3-hydroxybutanoic acid with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization. The reaction can be represented as follows:
4,4-dimethyl-3-hydroxybutanoic acid+acetic anhydride→4,4-Dimethyl-3-(3-oxobutyl)oxolan-2-one+acetic acid
Industrial Production Methods
In industrial settings, the production of 4,4-Dimethyl-3-(3-oxobutyl)oxolan-2-one may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can also enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-3-(3-oxobutyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxolanone ring is opened and substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxolanones or open-chain compounds.
Scientific Research Applications
4,4-Dimethyl-3-(3-oxobutyl)oxolan-2-one has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-3-(3-oxobutyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Oxolan-2-one Derivatives
The following table summarizes key structural and functional differences between 4,4-Dimethyl-3-(3-oxobutyl)oxolan-2-one and related compounds:
Detailed Research Findings
Structural and Functional Insights
Substituent Effects on Reactivity and Bioactivity: The 3-oxobutyl group in the target compound shares structural similarities with cuelure (4-(3-oxobutyl)phenyl acetate), a synthetic insect attractant .
Natural vs. Synthetic Derivatives: Natural oxolan-2-ones (e.g., PIL, EPI, hinokinin) often exhibit complex substitution patterns (imidazole, benzodioxole) linked to bioactivity, such as cholinergic or antioxidant effects . Synthetic derivatives (e.g., indole-substituted oxolanones) are tailored for specific applications, such as enzyme inhibition or drug discovery, via controlled lactonization methods .
Role of Stereochemistry :
- Enzymes like the bacterial oxidoreductase in catalyze stereospecific reactions of oxolan-2-ones, producing (S)-configured hydroxyl groups critical for autoregulator signaling .
Industrial and Agricultural Relevance :
- γ-Lactones like γ-heptalactone and solerole are key aroma contributors in wines, with their concentrations influenced by enzymatic treatments during fermentation .
- The 3-oxobutyl motif in the target compound aligns with structures used in insect lures, hinting at underexplored agrochemical applications .
Biological Activity
4,4-Dimethyl-3-(3-oxobutyl)oxolan-2-one, also known as dihydro-5,5-dimethyl-4-(3-oxobutyl)-2(3H)-furanone, is a compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the furanone family, characterized by a five-membered lactone structure. Its unique substituents contribute to its distinct chemical and biological properties. The molecular formula is , and its structure can be represented as follows:
The biological activity of 4,4-Dimethyl-3-(3-oxobutyl)oxolan-2-one is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. These interactions can influence various biochemical pathways, including:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can potentially modulate receptor activities, affecting signal transduction processes.
Antioxidant Activity
Research indicates that compounds similar to 4,4-Dimethyl-3-(3-oxobutyl)oxolan-2-one exhibit significant antioxidant properties. This activity helps in reducing oxidative stress in cells, which is crucial for preventing cellular damage and diseases.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may have anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediating inflammatory responses. This could have implications for treating conditions characterized by chronic inflammation.
Anticancer Potential
Emerging evidence points towards the anticancer potential of 4,4-Dimethyl-3-(3-oxobutyl)oxolan-2-one. It has been shown to induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases, preventing cancer cell proliferation.
- Apoptotic Pathways : Activation of intrinsic apoptotic pathways leading to programmed cell death.
Study 1: Antioxidant Activity Assessment
A study conducted on the antioxidant properties of furanone derivatives demonstrated that compounds with structural similarities to 4,4-Dimethyl-3-(3-oxobutyl)oxolan-2-one showed a significant reduction in reactive oxygen species (ROS) levels in cultured human cells. This suggests potential applications in oxidative stress-related disorders.
Study 2: Cancer Cell Line Testing
In vitro testing on various cancer cell lines (e.g., A549 for lung cancer) indicated that treatment with 4,4-Dimethyl-3-(3-oxobutyl)oxolan-2-one resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased early apoptotic cell populations upon treatment, supporting its anticancer properties.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 2(3H)-Furanone, dihydro-5,5-dimethyl-4-(3-hydroxybutyl) | Antioxidant and anti-inflammatory | Enzyme inhibition |
| 2(3H)-Furanone, dihydro-5,5-dimethyl-4-(3-methylbutyl) | Anticancer properties | Apoptosis induction |
| 2(3H)-Furanone, dihydro-5,5-dimethyl-4-(3-ethylbutyl) | Moderate antioxidant activity | Free radical scavenging |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
